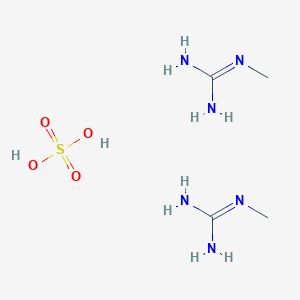
4-Methyl-5-phenyl-2H-pyrazol-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methyl-5-phenyl-2H-pyrazol-3-ylamine” is a chemical compound with the CAS Number: 66367-67-7. It has a molecular weight of 173.22 . It is also available in the form of a hydrochloride salt .
Molecular Structure Analysis
The linear formula of “4-Methyl-5-phenyl-2H-pyrazol-3-ylamine” is C10H11N3 . The InChI key is UMDNRKCXSUJMCY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-Methyl-5-phenyl-2H-pyrazol-3-ylamine” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
A study by Liming et al. (2003) discusses the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with substituted benzothiazol-2-ylamine and thiadiazol-2-ylamine, leading to the synthesis of pyrazole derivatives with potential for further chemical transformations (H. Liming et al., 2003).
Antimicrobial Activity
Farag et al. (2008) synthesized a series of phenylpyrazole derivatives demonstrating significant antimicrobial properties, particularly against pathogenic yeast and moulds. This highlights the potential of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine derivatives in developing new antimicrobial agents (A. Farag et al., 2008).
Structural Analysis and Synthetic Methodologies
Research by Szlachcic et al. (2020) combined XRD and DFT studies to analyze the molecular structure of pyrazole derivatives, offering insights into their reactivity and proposing alternative synthesis methods involving microwave irradiation (P. Szlachcic et al., 2020).
Development of Dyes and Ligands
Khattab et al. (2016) explored the synthesis of heterocyclic azo-dyes via microwave heating, demonstrating the potential of pyrazole derivatives in textile dyeing applications (Tawfik A Khattab et al., 2016). Additionally, Abdel-Ghani et al. (2015) characterized Co(II), Ni(II), and Cu(II) complexes of a specific azo-aminopyrazole ligand, indicating its utility in coordination chemistry (N. Abdel-Ghani et al., 2015).
Antioxidant, Antitumor, and Antimicrobial Activities
Various studies have demonstrated the biological activities of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine derivatives, including their potential as antioxidant, antitumor, and antimicrobial agents. This is evidenced by the research on novel pyrazolopyridines and their biological activities (M. El‐Borai et al., 2013), as well as the accidental synthesis of a pyrazolone trimer showing significant antioxidant properties (Arti Jain et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methyl-5-phenyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNHMZXAVFWBIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985001 |
Source


|
| Record name | 4-Methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-phenyl-2H-pyrazol-3-ylamine | |
CAS RN |
66367-67-7 |
Source


|
| Record name | 66367-67-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














